

# A Comparative Guide to the Synthetic Routes of Z3-Dodecenyl E2-butenate

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## Compound of Interest

Compound Name: Z3-Dodecenyl E2-butenate

Cat. No.: B1352934

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**Z3-Dodecenyl E2-butenate** is the female-produced sex pheromone of the sweet potato weevil, *Cylas formicarius*, a significant pest of sweet potato crops worldwide.<sup>[1][2][3][4]</sup> Its synthesis is of great interest for use in pest management strategies, such as in baits for trapping male weevils.<sup>[1][2][3][4]</sup> This guide provides a comparative analysis of different synthetic routes to this important semiochemical, focusing on efficiency, stereoselectivity, and practicality.

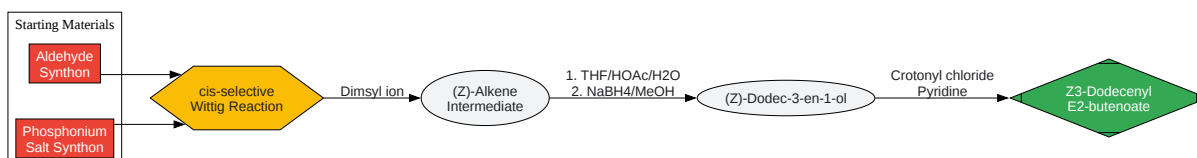
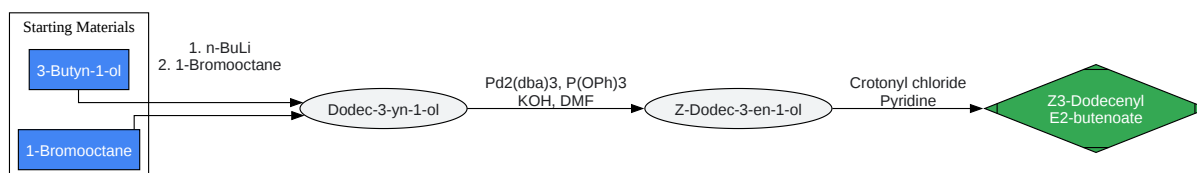
## Comparison of Synthetic Strategies

Two primary strategies have been reported for the synthesis of **Z3-Dodecenyl E2-butenate**: one employing a stereoselective reduction of an alkyne and another utilizing a Wittig reaction to establish the key (Z)-alkene geometry.

Parameter	Route 1: Alkyne Reduction	Route 2: Wittig Reaction
Starting Materials	3-Butyn-1-ol and 1-Bromooctane	Commercially available starting materials leading to an aldehyde and a phosphonium salt
Key Reaction	Stereoselective cis-hydrogenation of an alkyne	Cis-selective Wittig reaction
Overall Yield	60% (calculated from 3-butyn-1-ol)[5]	Comparable to other routes[6]
Stereoselectivity	High for the (Z)-alkene formation	Dependent on Wittig reaction conditions
Reagents of Note	Pd2(dba)3 catalyst, KOH/DMF for hydrogenation[5]	Dimethyl ion, triphenylphosphine[6]

## Synthetic Route 1: Stereoselective Alkyne Reduction

This synthetic approach commences with the coupling of 1-bromooctane and the lithium salt of 3-butyn-1-ol to form dodec-3-yn-1-ol. The crucial step in this pathway is the stereoselective reduction of the alkyne to the corresponding (Z)-alkene, (Z)-dodec-3-en-1-ol. This transformation is efficiently carried out using a palladium catalyst with potassium hydroxide in dimethylformamide as the hydrogen source, avoiding the use of molecular hydrogen. The final step involves the esterification of the alcohol with (E)-2-butenoyl chloride (crotonyl chloride) to yield the target pheromone.



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